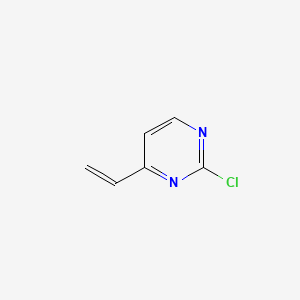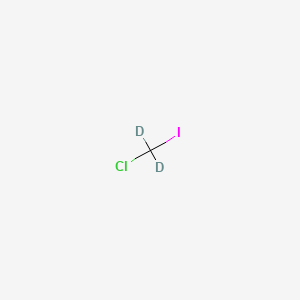
13,14-ジヒドロ-15-ケト-テトラノル プロスタグランジン F1ベータ
概要
説明
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンF1.βは、プロスタグランジンE2の主要な尿中代謝物です。 モルモット尿中では、1.34~2.74 µg/kgの濃度で排泄されます 。 この化合物はプロスタグランジンファミリーの一部であり、プロスタグランジンファミリーは脂肪酸から酵素的に誘導される脂質化合物であり、炎症、血流、血栓形成などの身体における重要な機能を担っています .
科学的研究の応用
13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. has several scientific research applications:
作用機序
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンF1.βの作用機序は、プロスタグランジン経路における代謝物としての役割が関係しています。それは、炭素原子13と14の間の二重結合の還元と、炭素原子15のヒドロキシル基の酸化によって生成されます。 この化合物は、プロスタグランジン経路に関与する特定の受容体や酵素と相互作用し、炎症や血流などのさまざまな生理学的プロセスに影響を与えます .
6. 類似の化合物との比較
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンF1.βは、次のような他の類似の化合物と比較できます。
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンD2: プロスタグランジンD2の代謝物であり、プロスタグランジンD2関連疾患の研究のためのバイオマーカーとして使用されます.
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンE2: プロスタグランジンE2の潜在的な代謝物であり、さまざまな代謝経路に関与しています.
13,14-ジヒドロ-15-ケトプロスタグランジンF1.α: プロスタグランジンF1.αの別の代謝物であり、プロスタグランジンF1.αの生体内産生のマーカーとして使用されます.
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンF1.βのユニークさは、プロスタグランジンE2の主要な尿中代謝物としての特定の役割と、科学研究におけるその応用にあります。
生化学分析
Biochemical Properties
The metabolism of F series prostaglandins (PGs), including PGF1α and PGF2α, commonly begins with the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . This process involves the interaction of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta with enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
Metabolic Pathways
The metabolic pathway of 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . This process involves enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
準備方法
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンF1.βの調製には、いくつかの合成経路と反応条件が関係します。 一般的な方法には、炭素原子13と14の間の二重結合の還元と、炭素原子15のヒドロキシル基の酸化が含まれます 。 工業生産方法では、通常、高純度の脂質標準品と、エタノール、ジメチルスルホキシド(DMSO)、リン酸緩衝生理食塩水(PBS)(pH 7.2)などの特定の溶媒を使用します .
化学反応の分析
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンF1.βは、次のようなさまざまな化学反応を起こします。
酸化: 炭素原子15のヒドロキシル基は、ケトンに酸化できます。
還元: 炭素原子13と14の間の二重結合は、還元できます。
置換: 官能基は、分子のさまざまな位置で置換できます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、化合物のさまざまな酸化型および還元型です .
4. 科学研究への応用
13,14-ジヒドロ-15-ケト-テトラノルプロスタグランジンF1.βは、いくつかの科学研究で応用されています。
類似化合物との比較
13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. can be compared with other similar compounds such as:
13,14-Dihydro-15-keto-tetranor Prostaglandin D2: A metabolite of prostaglandin D2, used as a biomarker for studying prostaglandin D2-related diseases.
13,14-Dihydro-15-keto-tetranor Prostaglandin E2: A potential metabolite of prostaglandin E2, involved in various metabolic pathways.
13,14-Dihydro-15-keto Prostaglandin F1.alpha.: Another metabolite of prostaglandin F1.alpha., used as a marker for in vivo production of prostaglandin F1.alpha..
The uniqueness of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. lies in its specific role as a major urinary metabolite of prostaglandin E2 and its applications in scientific research.
特性
IUPAC Name |
3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLUZTVNFGFMX-KBUPBQIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137152 | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23015-45-4 | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23015-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)



![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)
